[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of pyrrole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with 1H-pyrrole-1-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
[4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
- [4-(2,5-dimethoxyphenyl)piperazin-1-yl]methanone
Uniqueness
Compared to similar compounds, [4,5-dimethoxy-2-(1H-pyrrol-1-yl)phenyl][4-(4-methoxyphenyl)piperazin-1-yl]methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy groups and pyrrole moiety provide unique sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-pyrrol-1-ylphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27N3O4/c1-29-19-8-6-18(7-9-19)25-12-14-27(15-13-25)24(28)20-16-22(30-2)23(31-3)17-21(20)26-10-4-5-11-26/h4-11,16-17H,12-15H2,1-3H3 |
InChI Key |
XMVLDLJJLIRWNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3N4C=CC=C4)OC)OC |
Origin of Product |
United States |
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